2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
CAS No.: 141895-35-4
VCID: VC21543730
Molecular Formula: C15H21NO5
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, also known as N-tert-butoxycarbonyl-O4-methyl-DL-tyrosine or Boc-O-methyl-DL-tyrosine, is a complex organic compound with significant applications in peptide synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protective group for amino acids during peptide synthesis, and a methoxyphenyl group that contributes to its unique properties. Synthesis and ApplicationsThe synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps starting from simpler amino acids or their derivatives. The presence of the Boc group makes it useful in peptide synthesis, where it protects the amino group from unwanted reactions until it is needed. The methoxyphenyl group adds to its potential applications in medicinal chemistry, particularly in drug design and development. Biological and Chemical ReactionsThis compound can participate in various chemical reactions typical for amino acids and their derivatives. Reactions involving this compound are often facilitated by catalysts or specific reagents to enhance reactivity while minimizing side reactions. The compound's interactions with biological targets such as enzymes or receptors are of interest in drug development. Analytical TechniquesAnalytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to characterize the properties of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid accurately. These methods help in understanding its structure, purity, and potential biological activities. |
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CAS No. | 141895-35-4 |
Product Name | 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid |
Molecular Formula | C15H21NO5 |
Molecular Weight | 295.33 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
Standard InChIKey | SLWWWZWJISHVOU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O |
Synonyms | 141895-35-4;Boc-Dl-Tyr(Me)-Oh;2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoicacid;Boc-4-methoxy-DL-phenylalanine;3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicAcid;2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoicacid;2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoicacid;Boc-D-4-Methoxyphe;BOC-DL-TYR-OH;ACMC-209tm6;AC1Q4CF6;Boc-4-methoxy-DL-Phe-OH;SCHEMBL335310;AC1N4C33;CTK8C6451;MolPort-003-885-678;6918AA;AKOS005350484;VA50236;AK116317;AM025148;OR016588;KB-220004;RT-011704;A829487 |
PubChem Compound | 4126475 |
Last Modified | Aug 15 2023 |
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